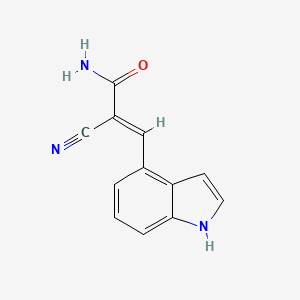
(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community . For instance, the synthesis of indiacen B began from 2-methyl-3-nitroaniline, using sodium nitrite (NaNO2) and potassium iodide (KI) .Molecular Structure Analysis
Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The synthesis of heterocyclic compounds encompassing multiple functionalities is a common strategy for pharmacological evaluation of future drug candidates . The reaction often involves esterification, catalytic amounts of sulfuric acid in ethanol, and other processes .Physical And Chemical Properties Analysis
Indole is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol .Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide derivatives have been utilized in green chemistry applications, such as the enantioselective ene-reduction by marine and terrestrial fungi. For example, the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, as well as its ene-reduction to (R)-2-cyano-3-(furan-2-yl)propanamide by fungi, highlights the compound's potential in producing substances with stereochemical control. The absolute configuration of the biotransformation products was determined, showcasing the role of organic synthesis in green chemistry and the relevance of (E)-2-Cyano derivatives in this context (Jimenez et al., 2019).
Material Science and Polymer Research
In the realm of material science, this compound and its analogs have found applications in the synthesis of polyacrylamide derivatives. These derivatives serve various functions ranging from corrosion inhibitors to components in complex polymer structures, demonstrating the versatility of this compound in creating materials with specific properties for industrial applications. For instance, the synthesis and characterization of new acrylamide derivatives for corrosion inhibition on copper highlight the material's applicability in protecting metals from degradation (Abu-Rayyan et al., 2022).
Chemical Synthesis and Characterization
This compound also plays a crucial role in the chemical synthesis of other complex molecules. The synthesis and structure determination of related cyanoacrylamide compounds, for instance, are pivotal in the development of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and organic materials. These activities underscore the compound's importance in facilitating advancements in chemical synthesis and the broader chemical industry (Kariuki et al., 2022).
Antimicrobial Agent Development
Moreover, derivatives of this compound have been investigated for their antimicrobial properties, leading to the development of novel polyacrylamides with potential as antimicrobial agents. This research avenue is significant for medical and pharmaceutical applications, offering new strategies for combating microbial resistance and developing new classes of antimicrobial compounds (Boopathy et al., 2017).
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for “(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide” is not available, it’s important to note that similar compounds can form ignitable mixtures with air and tend to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators .
Direcciones Futuras
The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(1H-indol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-9(12(14)16)6-8-2-1-3-11-10(8)4-5-15-11/h1-6,15H,(H2,14,16)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWINZUSDAFGWNP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B2747067.png)
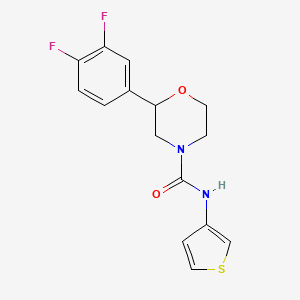
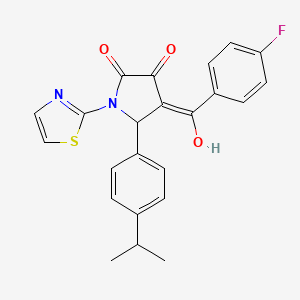
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/no-structure.png)
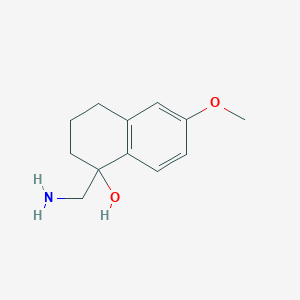

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2747076.png)
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2747077.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2747078.png)
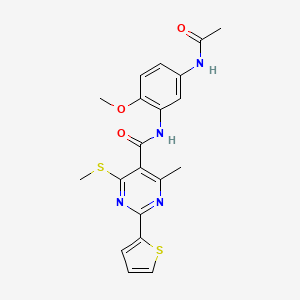
![N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2747081.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide](/img/structure/B2747087.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2747090.png)